molecular formula C12H15ClFNO2 B8634400 4-(p-FLUOROBENZOYL)-4-HYDROXYPIPERIDINE HYDROCHLORIDE CAS No. 59834-51-4

4-(p-FLUOROBENZOYL)-4-HYDROXYPIPERIDINE HYDROCHLORIDE

Cat. No. B8634400
CAS RN: 59834-51-4
M. Wt: 259.70 g/mol
InChI Key: URDKVNACVSVDBN-UHFFFAOYSA-N
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Patent
US04021564

Procedure details

To 27.9 grams (0.1 mole) of 4-acetoxy-4-(p-fluorobenzoyl)-1-methylpiperidine in 200 ml. of benzene was added 27.1 (0.25 mole) of ethyl chloroformate. The mixture was refluxed for 48 hours. The mixture was extracted with H2O, the organic solution was dried (MgSO4) and filtered. The filtrate was concentrated. To the resulting oil was added 250 ml. of 6 Normal HCl and the mixture was refluxed for seventy-two hours. Most of the water was removed under reduced pressure. Ethanol was added and the solution cooled. The solid which precipitated was collected by filtration and recrystallized from ethanol giving eighteen grams of 4-(p-fluorobenzoyl)-4-hydroxypiperidine hydrochloride. Melting point 241°-243° C.
Name
4-acetoxy-4-(p-fluorobenzoyl)-1-methylpiperidine
Quantity
27.9 g
Type
reactant
Reaction Step One
[Compound]
Name
27.1
Quantity
0.25 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1([C:12](=[O:20])[C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)[CH2:10][CH2:9][N:8](C)[CH2:7][CH2:6]1)(=O)C.[Cl:21]C(OCC)=O>C1C=CC=CC=1>[ClH:21].[F:19][C:16]1[CH:17]=[CH:18][C:13]([C:12]([C:5]2([OH:4])[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]2)=[O:20])=[CH:14][CH:15]=1 |f:3.4|

Inputs

Step One
Name
4-acetoxy-4-(p-fluorobenzoyl)-1-methylpiperidine
Quantity
27.9 g
Type
reactant
Smiles
C(C)(=O)OC1(CCN(CC1)C)C(C1=CC=C(C=C1)F)=O
Step Two
Name
27.1
Quantity
0.25 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 48 hours
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic solution was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
To the resulting oil was added 250 ml
TEMPERATURE
Type
TEMPERATURE
Details
of 6 Normal HCl and the mixture was refluxed for seventy-two hours
CUSTOM
Type
CUSTOM
Details
Most of the water was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Ethanol was added
TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled
CUSTOM
Type
CUSTOM
Details
The solid which precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol giving eighteen grams of 4-(p-fluorobenzoyl)-4-hydroxypiperidine hydrochloride

Outcomes

Product
Name
Type
Smiles
Cl.FC1=CC=C(C(=O)C2(CCNCC2)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.